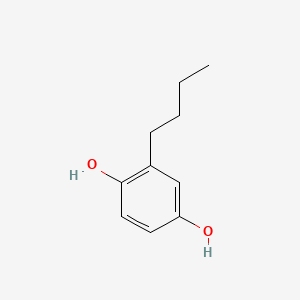

2-Butylhydroquinone

Description

Significance in Contemporary Chemical Science

The principal role of 2-tert-butylhydroquinone in chemical science lies in its potent antioxidant properties. atamanchemicals.com This characteristic stems from its molecular structure, which allows it to effectively scavenge free radicals and inhibit oxidation processes. This function is crucial in preventing the degradation of various materials. atamanchemicals.comatamanchemicals.com In industrial settings, it serves as a stabilizer to prevent the autopolymerization of organic peroxides. wikipedia.org Its utility extends to the production of biodiesel, where it acts as an antioxidant to enhance fuel stability. wikipedia.orgatamanchemicals.com

Scope of Academic Inquiry into 2-Butylhydroquinone Chemistry and Applications

Academic research into 2-tert-butylhydroquinone is extensive, covering its synthesis, reactivity, and a wide array of applications. A primary focus of this research is its function as a polymerization inhibitor. In the manufacturing of polymers such as styrene (B11656) and methyl methacrylate, TBHQ is employed to control and retard the polymerization process, ensuring the stability of the monomers during storage and transport. atamanchemicals.commdpi.com

The synthesis of 2-tert-butylhydroquinone is a significant area of study, with various methods being explored to optimize yield and purity. A common approach involves the alkylation of hydroquinone (B1673460) with isobutylene (B52900) or tertiary butanol, often using an acid catalyst like phosphoric acid or sulfuric acid. researchgate.netgoogle.com Research also investigates the use of different solvent systems and catalysts to improve the selectivity of the reaction and minimize the formation of byproducts such as 2,5-di-tert-butylhydroquinone (B1670977). researchgate.netgoogle.com

Furthermore, the analytical determination of TBHQ in various matrices is a key area of academic inquiry. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently employed for its quantification. researchgate.netnih.govjst.go.jp These methods are crucial for quality control and for studying the compound's behavior in different systems. researchgate.neteuropa.eu

Recent studies have also explored the degradation products of TBHQ, particularly at elevated temperatures. A primary oxidation product identified is tert-butylbenzoquinone (TBBQ). researchgate.net The interconversion between TBHQ and TBBQ is a critical aspect of its antioxidant efficacy. researchgate.net

Compound Properties and Identification

| Property | Value |

| Chemical Formula | C10H14O2 |

| Molar Mass | 166.220 g·mol−1 |

| Appearance | White to light tan crystalline powder sdyibaishi.com |

| Melting Point | 127 to 129 °C (261 to 264 °F; 400 to 402 K) atamanchemicals.com |

| Boiling Point | 273 °C (523 °F; 546 K) wikipedia.org |

| Solubility in water | Slightly soluble wikipedia.org |

| Acidity (pKa) | 10.80±0.18 atamanchemicals.com |

| Identifier Type | Identifier |

| CAS Number | 1948-33-0 wikipedia.org |

| PubChem CID | 16043 nih.gov |

| E number | E319 wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-butylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCRJFOGPCJKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194787 | |

| Record name | 2-Butylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4197-69-7 | |

| Record name | 2-Butylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4197-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004197697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC99300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering of 2 Butylhydroquinone

Alkylation Reactions for 2-Butylhydroquinone Synthesis

The core of 2-tert-butylhydroquinone (TBHQ) synthesis lies in the alkylation of hydroquinone (B1673460). This process typically utilizes tert-butanol (B103910) or isobutylene (B52900) as the alkylating agent, which provides the tert-butyl group that attaches to the hydroquinone ring. The reaction is an electrophilic aromatic substitution, where a carbocation is generated from the alkylating agent and then attacks the electron-rich hydroquinone molecule. google.com

Acid-Catalyzed Alkylation Routes Utilizing Hydroquinone and tert-Butanol or Isobutylene

The alkylation of hydroquinone with tert-butanol or isobutylene is commonly catalyzed by strong acids. nih.gov This reaction is a classic example of a Friedel-Crafts alkylation. google.com In the presence of an acid catalyst, tert-butanol is protonated and subsequently loses a water molecule to form a tert-butyl carbocation. Similarly, isobutylene can be protonated by an acid to generate the same tert-butyl carbocation. This carbocation then acts as the electrophile, attacking the aromatic ring of hydroquinone. google.com

Commonly used acid catalysts for this process include phosphoric acid and sulfuric acid. nih.gov The reaction is typically carried out at elevated temperatures, ranging from approximately 75°C to 200°C. google.com The pressure for the reaction can vary from atmospheric to around 100 atmospheres. google.com A significant challenge in this synthesis is controlling the selectivity towards the mono-alkylated product, TBHQ, as the di-alkylated product, 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ), is a common byproduct. google.commdpi.org

One approach to synthesize TBHQ involves dissolving hydroquinone and phosphoric acid in a solvent like toluene (B28343). scispace.com Tert-butanol is then added dropwise to the mixture while maintaining the reaction temperature around 110°C. scispace.com After the addition is complete, the mixture is stirred for an additional hour to ensure the reaction goes to completion. scispace.com Another method utilizes methyl tert-butyl ether (MTBE) as the alkylating agent in the presence of an acid catalyst like sulfuric acid and a solvent such as toluene or xylene. google.com

Solid Acid Catalysis in 2-Butylhydroquinone Production

In an effort to create more sustainable and efficient processes, solid acid catalysts have been investigated for the production of 2-tert-butylhydroquinone (TBHQ). These catalysts offer several advantages over traditional liquid acids, including easier separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse. google.com

Various solid acid catalysts have been explored, such as:

Macroporous sulfonic acid ion exchange resins : These have been shown to be effective catalysts for the alkylation of hydroquinone. google.com

Polymer-supported sulfonimide : A polystyrene with pendant perfluorobutylsulfonylimide (PPFSI) has been developed as a strong acid catalyst. This catalyst demonstrated high selectivity for 2-TBHQ. researchgate.net

Sulfonated biochar : Catalysts prepared from the carbonization and sulfonation of biomass, such as wood meal, have been successfully used. These materials have shown good thermal stability and catalytic activity. aeeisp.com

Mesoporous molecular sieves : Materials like MSU-S(BEA) have been reported as active and stable catalysts for the alkylation of hydroquinone. acs.org

Sulfonic acid-functionalized mesoporous silica (B1680970) (MCM-41-NH-SO3H) : This catalyst has demonstrated high conversion of hydroquinone (88.0%) and high selectivity to 2-TBHQ (93.1%) under microwave irradiation. nanochemres.org

The use of these solid acid catalysts aligns with the principles of green chemistry by providing a heterogeneous and recyclable catalytic system. nanochemres.org For instance, sulfonated biochar catalysts have exhibited better selectivity than some commercial solid acid catalysts like Amberlyst-15. aeeisp.com

Investigation of Lewis Acid Catalysts

While Brønsted acids are commonly employed, Lewis acids have also been investigated for the synthesis of 2-tert-butylhydroquinone (TBHQ), although their industrial application has been limited due to lower activity in some cases. google.com Lewis acids function by activating the alkylating agent, facilitating the electrophilic attack on the hydroquinone ring.

Examples of Lewis acids that have been explored include:

Zinc chloride (ZnCl2) : The condensation of hydroquinone with tertiary butyl alcohol can produce mono-tertiary butyl hydroquinone in the presence of zinc chloride under anhydrous conditions. google.com

Trivalent-iron-substituted mesoporous molecular sieves (FeMCM-41) : These materials have been synthesized and characterized for their catalytic activity. researchgate.net

Magnesium di-tert-butoxide : In the context of cooperative catalysis with N-heterocyclic carbenes, magnesium(II) salts have been studied, with magnesium di-tert-butoxide emerging as an effective Lewis acid. nih.gov

Aluminum chloride (AlCl3) : This is a classic Lewis acid catalyst that can be used in Friedel-Crafts alkylation reactions. preprints.org

The mechanism with a Lewis acid catalyst involves the formation of a complex between the Lewis acid and the alkylating agent, which enhances the electrophilicity of the tert-butyl group. preprints.org Research in this area continues to explore novel Lewis acid systems to improve reaction rates and selectivity for TBHQ production. google.comtcichemicals.com

Optimization of Reaction Parameters and Solvent Systems

Optimizing reaction parameters and selecting an appropriate solvent system are crucial for maximizing the yield and selectivity of 2-tert-butylhydroquinone (TBHQ) while minimizing the formation of byproducts like 2,5-di-tert-butylhydroquinone (DTBHQ).

Studies on Reactant Ratios, Reaction Temperature, and Time

The efficiency of 2-tert-butylhydroquinone (TBHQ) synthesis is highly dependent on the careful control of reaction parameters. Key variables that have been systematically studied include the molar ratio of reactants, reaction temperature, and reaction duration.

Reactant Ratios: The molar ratio of hydroquinone to the alkylating agent (tert-butanol or isobutylene) significantly influences the product distribution.

A study using methyl tert-butyl ether (MTBE) as the alkylating agent specified a molar ratio of hydroquinone to MTBE in the range of 1:0.8 to 1:1.2. google.com

When using a polymer-supported sulfonimide catalyst, a molar ratio of tert-butanol (TBA) to hydroquinone (HQ) of 1.2:1 was found to give the maximum selectivity for 2-TBHQ. researchgate.net

The amount of catalyst is also critical. For instance, with a phosphotungstic acid catalyst, 1.5g of the catalyst for 20g of the starting material was found to be optimal. mdpi.org

Reaction Temperature: Temperature plays a vital role in reaction kinetics and selectivity.

Alkylation reactions are generally conducted at elevated temperatures, often ranging from 75°C to 200°C. google.com

One patented method specifies a heating range of 85-110°C when using MTBE.

Another process involves heating hydroquinone to 105-115°C initially, followed by a further increase to 125-135°C after the addition of the alkylating agent. google.com

A study using a polymer-supported catalyst found 130°C to be an effective temperature. researchgate.net

Reaction Time: The duration of the reaction must be sufficient to achieve high conversion without promoting the formation of undesirable byproducts.

Dropping times for the alkylating agent can range from 20 minutes to several hours. google.comscispace.comgoogle.com For example, one method specifies a dropwise addition over 4 to 5 hours. google.com

Following the addition of reactants, a heat-preserving reaction for 1 to 2 hours is often employed. google.com

In some cases, the total reaction time, including addition and subsequent stirring, can be around 2 to 3 hours. mdpi.orgscispace.com A study using a polymer-supported sulfonimide catalyst specified a reaction time of 5 hours. researchgate.net

These parameters are often interdependent, and their optimization is key to achieving high yields and purity of TBHQ.

Design and Evaluation of Mixed Solvent Systems (e.g., Toluene, Hydrocarbon/Ketone Mixtures)

The choice of solvent system is critical in the synthesis of 2-tert-butylhydroquinone (TBHQ) as it can significantly impact reaction selectivity and product separation. Various solvent systems, including single solvents and mixed solvent systems, have been evaluated to optimize the production process.

Toluene and other Aromatic Hydrocarbons: Toluene is a commonly used solvent in the synthesis of TBHQ. google.comscispace.com Xylene is another aromatic hydrocarbon that has been employed as a solvent in this reaction. google.comresearchgate.net These nonpolar solvents are effective in dissolving the reactants and facilitating the alkylation reaction.

Mixed Solvent Systems: To improve the ratio of the desired mono-alkylated product (TBHQ) to the di-alkylated byproduct (DTBHQ), mixed solvent systems have been developed. A notable example is the use of a mixture of a nonpolar hydrocarbon and an aliphatic ketone. google.com

Hydrocarbon/Ketone Mixtures: A patented process describes the use of a reaction medium comprising a mixture of a non-polar hydrocarbon, such as xylene, and an aliphatic ketone. google.com The aliphatic ketones that can be used include acetone, methyl ethyl ketone, and various pentanones, hexanones, heptanones, and octanones. google.com For instance, a specific embodiment mentions a mixture of xylene and 2-heptanone. google.com

Another invention discloses a method using a binary mixed solvent system consisting of a hydrocarbon solvent (like toluene, xylene, or cyclohexane) and a ketone solvent (such as acetone, butanone, or methyl isobutyl ketone). google.com The volume ratio of the hydrocarbon solvent to the ketone solvent is specified to be in the range of 1:0.2 to 1:0.01. google.com

The rationale behind using these mixed solvent systems is to modulate the solubility of the reactants and products, thereby influencing the reaction equilibrium and kinetics to favor the formation of TBHQ. google.com The design and evaluation of these systems are an important aspect of reaction engineering for the industrial production of high-purity TBHQ.

Process Efficiency and Catalyst Reusability

The economic and environmental viability of 2-butylhydroquinone (TBHQ) synthesis is significantly influenced by process efficiency, particularly the ability to recover and reuse catalysts. Catalysts can be broadly categorized as homogeneous (existing in the same phase as reactants) or heterogeneous (existing in a different phase). oatext.com The choice between these affects the methods available for recovery and subsequent reuse.

The recovery and recycling of catalysts are crucial for reducing production costs and minimizing environmental impact in the synthesis of 2-tert-butylhydroquinone (TBHQ). google.compatsnap.com Strategies largely depend on the type of catalyst employed—homogeneous or heterogeneous.

Heterogeneous catalysts, such as solid acids, offer the significant advantage of easier separation from the reaction mixture through physical methods like filtration or centrifugation. oatext.comsolubilityofthings.com This simplifies the post-reaction workup and facilitates catalyst reuse. For instance, a method for synthesizing TBHQ highlights that using a solid acid catalyst, such as a macropore sulfonic acid ion exchange resin, allows for convenient separation and recycling with minimal pollution. google.com Similarly, polymer-supported catalysts have demonstrated high efficacy and reusability. A polystyrene with pendant perfluorobutylsulfonylimide (PPFSI) was shown to be an effective and reusable catalyst for the alkylation of hydroquinone with tert-butanol. researchgate.net Another study found that certain mesoporous molecular sieves are stable and reusable, with product yield only decreasing by 10% after four cycles. researchgate.net However, challenges like gradual deactivation due to pore blockage can limit the lifespan of some heterogeneous catalysts.

Homogeneous catalysts, such as mineral acids like phosphoric acid and sulfuric acid, are also used but present greater recovery challenges. google.comsolubilityofthings.com A manufacturing method for TBHQ for biodiesel applications describes a process where phosphoric acid, along with unreacted hydroquinone and solvents, is recovered and reused. google.com In this process, after the initial reaction, the recovered phosphoric acid and hydroquinone were successfully used in subsequent batches, demonstrating the feasibility of recycling homogeneous catalysts, which helps reduce manufacturing costs and environmental impact. google.com However, recovery often involves more complex and potentially energy-intensive techniques like distillation or solvent extraction. solubilityofthings.com

The table below summarizes various catalyst systems and their reusability in hydroquinone alkylation.

| Catalyst Type | Example | Recovery Strategy | Reusability Findings | Source |

| Heterogeneous | Macropore sulfonic acid ion exchange resin | Simple filtration/separation | Catalyst is recyclable and leads to low pollution. | google.com |

| Heterogeneous | Polymer-supported sulfonimide (PPFSI) | Filtration | Found to be a very effective and reusable catalyst. | researchgate.net |

| Heterogeneous | Mesoporous molecular sieves (MSU-S(BEA)) | Filtration | Stable and reusable; product yield reduced by only 10% after four runs. | researchgate.net |

| Homogeneous | Phosphoric Acid (H₃PO₄) | Recovery from reaction solution | Reused in subsequent batches to reduce manufacturing costs. | google.com |

The purification of 2-butylhydroquinone is critical to meet quality specifications, particularly for applications like food additives, where high purity is required. googleapis.com The primary impurity in crude TBHQ is typically 2,5-di-tert-butylhydroquinone (DTBHQ), a byproduct of the alkylation reaction. googleapis.com Advanced purification processes are designed to efficiently remove DTBHQ and any unreacted hydroquinone (HQ).

A common and effective purification strategy is crystallization . The design of a crystallization process relies heavily on solubility data of TBHQ and its impurities in various solvents. whiterose.ac.ukacs.org One approach involves a multi-step process:

Water Washing: Crude mixtures are first washed with water to separate the more water-soluble hydroquinone. researchgate.nettandfonline.com

Solvent Recrystallization: The remaining mixture of TBHQ and DTBHQ is then treated with a solvent where their solubilities differ significantly. Formic acid has been identified as an effective solvent for this separation. researchgate.netgoogle.com In one process, recrystallization from formic acid causes DTBHQ to precipitate, which is then removed by filtration. google.com Evaporating the formic acid from the filtrate yields highly purified TBHQ with a purity greater than 99%. google.com

Another established method uses recrystallization from a non-polar, non-aromatic solvent like toluene or VM&P naphtha. googleapis.com In this process, crude TBHQ is dissolved in the hot solvent, and upon cooling, pure TBHQ crystallizes while the majority of the DTBHQ impurity remains dissolved in the mother liquor. googleapis.com This method can produce food-grade TBHQ with an assay of over 99.7%. googleapis.com

The table below outlines a purification process for crude TBHQ containing hydroquinone and DTBHQ as major impurities.

| Step | Action | Target Impurity Removed | Result | Source |

| 1 | Wash crude product mixture with water. | Hydroquinone (HQ) | A filter cake primarily containing TBHQ and DTBHQ. | researchgate.netgoogle.com |

| 2 | Recrystallize the filter cake from formic acid at 0°C. | 2,5-di-tert-butylhydroquinone (DTBHQ) | DTBHQ precipitates and is filtered off. | google.com |

| 3 | Evaporate formic acid from the filtrate under reduced pressure. | - | White solid powder of purified TBHQ (>99% purity). | google.com |

Research into the solubility of DTBHQ in various solvents like acetone, ethyl acetate, and methanol (B129727) helps in designing optimal purification flowsheets, integrating operations like decoloring and crystallization to maximize yield and product quality while minimizing costs and waste. whiterose.ac.ukacs.orgresearchgate.netacs.org

Derivatization and Novel Compound Synthesis from 2-Butylhydroquinone Precursors

2-Butylhydroquinone serves as a valuable precursor for the synthesis of more complex molecules, particularly novel antioxidants. By chemically modifying its structure, researchers aim to enhance properties like antioxidant capacity and oil solubility. mdpi.com

A significant area of research involves the synthesis of tetraphenolic compounds, which contain four phenolic hydroxyl groups. These compounds are of interest because antioxidant capacity can be improved by increasing the number of hydroxyl groups in the molecule. mdpi.com

One effective method for creating these larger molecules is the acid-catalyzed condensation reaction. In this reaction, two molecules of a hydroquinone compound are linked together by a small aldehyde or ketone. For example, novel tetraphenolic antioxidants have been successfully synthesized by the acid-catalyzed condensation of tertiary butylhydroquinone (TBHQ) with glyoxal. csic.esresearchgate.net This reaction joins two TBHQ units, resulting in a larger molecule that incorporates four phenolic hydroxyl groups. Studies have shown that the resulting tetraphenolic compounds exhibit superior antioxidant performance compared to TBHQ in lard oil at high temperatures. csic.es

A similar strategy has been used to synthesize other novel antioxidants, such as 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), by reacting hydroquinone with methylallyl alcohol using phosphoric acid as the catalyst. mdpi.comnih.gov While the starting material is hydroquinone, this demonstrates the broader principle of using acid catalysis to build larger, multi-functional phenolic antioxidants from basic hydroquinone structures. mdpi.com

The synthesis of these derivatives highlights a key strategy in antioxidant design: increasing molecular weight and the number of active hydroxyl groups to enhance performance. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Source |

| Tertiary Butylhydroquinone (TBHQ) | Glyoxal | Acid | Tetraphenolic Compound | csic.es |

| Toluhydroquinone (THQ) | Glyoxal | Acid | Tetraphenolic Compound | csic.es |

| Hydroquinone (HQ) | Methylallyl alcohol | Phosphoric Acid | Tetraphenolic Compound (MPBHQ) | mdpi.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Butylhydroquinone

Oxidative Transformation Pathways

2-tert-butylhydroquinone (TBHQ) is susceptible to oxidation, leading to the formation of 2-tert-butyl-1,4-benzoquinone (B1215510) (TBBQ or TQ) as its primary and major oxidation product. researchgate.netresearchgate.netjst.go.jp This transformation is a key aspect of its chemistry, particularly when it functions as an antioxidant. researchgate.net The oxidation of TBHQ to TBBQ can be initiated by various factors, including reactions with lipid radicals, lipid peroxide radicals, and oxygen. researchgate.net Studies have shown that under heating conditions, such as those encountered during frying, TBHQ readily converts to TBBQ. researchgate.netjst.go.jp In fact, TBBQ has been identified as the main constituent among the oxidation products of TBHQ. researchgate.net

The characterization of TBBQ as the primary oxidation product has been confirmed through various analytical methods. For instance, normal-phase high-performance liquid chromatography (NP-HPLC) has been utilized for the simultaneous detection and quantification of both TBHQ and TBBQ in edible oils. acs.org The formation of TBBQ is a significant consideration due to its reported higher biotoxicity compared to TBHQ. researchgate.netacs.org The oxidative conversion can be accelerated by the presence of metal ions like cupric ion (Cu2+). researchgate.net In solution, the oxidation of TBHQ to TBBQ is evident by a concurrent decrease in TBHQ concentration and an increase in TBBQ concentration. oup.com This process is influenced by factors such as pH, with a slower degradation rate observed at more acidic pH levels, and it does not proceed under anaerobic conditions. oup.com

The relationship between 2-tert-butylhydroquinone (TBHQ) and its oxidized form, tert-butylbenzoquinone (TBBQ), is characterized by a dynamic interconversion. This redox cycling between the hydroquinone (B1673460) and its corresponding quinone is a fundamental aspect of its chemical behavior. nih.gov The interconversion between TBHQ and TBBQ is considered crucial for the antioxidant effectiveness and the carry-through effect of TBHQ. researchgate.net

At elevated temperatures, such as those used in frying, 2-tert-butylhydroquinone (TBHQ) can undergo thermolysis, leading to the formation of dimers. researchgate.net These dimers are characterized by ether linkages. researchgate.net This dimerization represents another transformation pathway for TBHQ under thermal stress, alongside its oxidation to TBBQ. researchgate.netoup.com While TBBQ is the primary oxidation product, the formation of these dimers has also been identified. oup.com The decomposition of TBHQ at high temperatures (175–185°C) results in several breakdown products, including dimerized TBHQ and free radical species, in addition to TBBQ. oup.comnih.gov

Radical Scavenging Mechanisms

The antioxidant activity of 2-tert-butylhydroquinone (TBHQ) is largely attributed to its ability to scavenge free radicals. researchgate.netmdpi.com This efficiency has been evaluated using various standard assays that measure radical quenching capacity. These assays, including the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, operate on different chemical principles to assess antioxidant activity. mdpi.comresearchgate.net

The fundamental mechanism behind TBHQ's radical scavenging ability is its capacity to donate a hydrogen atom from its hydroxyl groups, thereby neutralizing free radicals and terminating radical chain reactions. atamanchemicals.com The DPPH and ABTS assays are based on single electron transfer (SET) mechanisms, where the antioxidant reduces the stable radical, leading to a color change that can be measured spectrophotometrically. ufpr.brnih.gov The ORAC assay, on the other hand, is based on a hydrogen atom transfer (HAT) mechanism, which is considered more biologically relevant as it measures the quenching of peroxyl radicals. ufpr.brcornell.edu

While specific quantitative data for TBHQ across all these assays is not uniformly presented in the provided context, the general consensus is that TBHQ is a potent antioxidant. atamanchemicals.commdpi.com The choice of assay can influence the perceived antioxidant efficacy due to differences in reaction mechanisms, kinetics, and the nature of the radical species involved. cornell.edu

Table 1: Common Assays for Evaluating Free Radical Quenching Efficiency

| Assay | Abbreviation | Mechanism | Principle |

|---|---|---|---|

| Oxygen Radical Absorbance Capacity | ORAC | Hydrogen Atom Transfer (HAT) | Measures the ability of an antioxidant to quench peroxyl radicals, preventing the degradation of a fluorescent probe. researchgate.netufpr.br |

| 2,2-diphenyl-1-picrylhydrazyl Assay | DPPH | Single Electron Transfer (SET) | Measures the reduction of the stable DPPH radical by an antioxidant, resulting in a loss of absorbance. ufpr.brnih.gov |

2-tert-butylhydroquinone (TBHQ) is an effective quencher of singlet oxygen (¹O₂), a highly reactive oxygen species that can cause significant oxidative damage to biological molecules and food components. nih.gov The quenching process involves both physical and chemical mechanisms, although physical quenching is the predominant pathway. nih.gov

In physical quenching, the energy of the singlet oxygen is transferred to the quencher molecule (TBHQ), which then dissipates the energy, returning the singlet oxygen to its ground triplet state without any chemical change to the antioxidant itself. nih.gov This is the primary mechanism by which TBHQ deactivates singlet oxygen. nih.gov

Kinetic studies have been conducted to determine the rate constants for singlet oxygen quenching by TBHQ. The total singlet oxygen quenching rate constant (the sum of physical and chemical quenching rate constants) for TBHQ has been determined to be significantly high, in the order of 1.67 x 10⁸ M⁻¹s⁻¹ to 1.99 x 10⁸ M⁻¹s⁻¹. nih.govsigmaaldrich.com This high rate constant indicates a strong singlet oxygen quenching ability, comparable to that of α-tocopherol, a well-known efficient singlet oxygen quencher. sigmaaldrich.com The mechanism for this quenching is suggested to be a charge-transfer mechanism. sigmaaldrich.com

Table 2: Singlet Oxygen Quenching Rate Constants for Synthetic Antioxidants

| Antioxidant | Total Quenching Rate Constant (k_total) (M⁻¹s⁻¹) |

|---|---|

| tert-Butylhydroquinone (B1681946) (TBHQ) | 1.99 x 10⁸ nih.gov |

| Butylated Hydroxyanisole (BHA) | 5.14 x 10⁷ nih.gov |

| Butylated Hydroxytoluene (BHT) | 3.41 x 10⁶ nih.gov |

| tert-Butylhydroquinone (TBHQ) | 1.67 x 10⁸ sigmaaldrich.com |

| Butylated Hydroxyanisole (BHA) | 3.37 x 10⁷ sigmaaldrich.com |

Interactions with Organic Substrates and Macromolecules

2-Butylhydroquinone (TBHQ) is a synthetic aromatic organic compound that functions as an effective antioxidant. nih.gov Its reactivity with various organic substrates and macromolecules is central to its utility in industrial applications, particularly in the stabilization of materials.

Inhibition of Autopolymerization of Organic Peroxides

2-Butylhydroquinone is widely utilized as a stabilizer to inhibit the autopolymerization of organic peroxides. chemicalland21.comatamanchemicals.comglobaltradeplaza.commubychem.compschemicals.comwikipedia.orgatamanchemicals.com This process is critical in the manufacturing and storage of various monomers, such as unsaturated polyesters, styrene (B11656), and butadiene, where uncontrolled polymerization can lead to hazardous conditions and product degradation. atamanchemicals.commdpi.com The inhibitory action of TBHQ is rooted in its ability to function as a free-radical scavenger. chemicalland21.compschemicals.com

The mechanism of inhibition involves the donation of a hydrogen atom from one of the hydroxyl groups of the TBHQ molecule to a peroxy radical. eastman.com This reaction terminates the radical chain reaction that drives polymerization. The presence of oxygen is often crucial for this process, as the initial free radical reacts with oxygen to form a peroxy free radical, which is then neutralized by the hydroquinone derivative. eastman.comchempoint.com The resulting TBHQ radical is relatively stable and does not readily initiate new polymer chains.

The effectiveness of TBHQ as a polymerization inhibitor can be influenced by temperature. While it is a potent retarder under normal storage conditions, its efficacy can diminish at elevated temperatures. eastman.com Nevertheless, it remains an effective retarder even at temperatures as high as 114°C. eastman.com

Reactivity with Carboxyl Functional Groups of Fatty Acids

Research has indicated a significant reactivity between 2-butylhydroquinone and the carboxyl functional groups of fatty acids, particularly at elevated temperatures. researchgate.net This interaction can lead to the esterification of TBHQ, forming TBHQ fatty acid esters. researchgate.net The formation of these esters can result in a decrease in the concentration of free TBHQ, which may, in turn, lower its antioxidant effectiveness in certain systems. researchgate.net

Studies have shown that an increase in the acid value of oils, which corresponds to a higher concentration of free fatty acids, leads to greater losses of TBHQ during heating. researchgate.netnih.gov This suggests a direct reaction between the phenolic hydroxyl groups of TBHQ and the carboxylic acid groups. The phenolic hydroxyl group at the 1-position of TBHQ is sterically hindered by the adjacent tertiary butyl group, making the hydroxyl group at the 4-position more likely to participate in the esterification reaction. researchgate.net

Mechanisms of Material Stabilization in Polymers and Resins

2-Butylhydroquinone is an effective stabilizer for a variety of polymers and resins, including unsaturated polyesters, poly(vinyl ethyl ether) resins, and rubber. atamanchemicals.comeastman.comchempoint.comeastman.commst.dk Its primary function in these materials is to act as an antioxidant, preventing degradation caused by oxidative processes. pschemicals.commst.dk This stabilization is crucial for extending the shelf life and maintaining the physical and chemical properties of the materials. atamanchemicals.com

The stabilization mechanism of TBHQ in polymers and resins is based on its ability to scavenge free radicals. chemicalland21.compschemicals.com During the processing or service life of a polymer, factors such as heat, UV radiation, and mechanical stress can generate free radicals. These radicals can initiate chain reactions that lead to polymer degradation, resulting in undesirable changes like discoloration, loss of mechanical strength, and odor development. eastman.com

TBHQ interrupts these degradative pathways by donating a hydrogen atom to the reactive radicals, thereby neutralizing them and preventing further propagation of the degradation process. eastman.com It is particularly effective in combination with other inhibitors for the storage of unsaturated polyesters. eastman.comchempoint.com For instance, at a concentration of 0.5%, TBHQ has been shown to be an effective heat and light stabilizer for pressure-sensitive adhesives based on poly(vinyl ethyl ether) resins. atamanchemicals.comeastman.com

Redox Cycling and Electron Transfer Phenomena

The antioxidant activity of 2-butylhydroquinone is intrinsically linked to its redox properties and ability to participate in electron transfer reactions. The electrochemical behavior of TBHQ has been the subject of numerous studies to elucidate its mechanism of action.

The redox mechanism of TBHQ at an electrode surface typically involves the transfer of two electrons. mdpi.comelectrochemsci.org This two-electron transfer process is a key aspect of its function as a radical scavenger. The oxidation of TBHQ results in the formation of tert-butyl-p-benzoquinone (TBBQ), its primary oxidation product. researchgate.netnih.gov This transformation is a quasi-reversible process. electrochemsci.org

Studies have shown that the glutathione (B108866) conjugates of TBHQ exhibit significantly higher redox potentials compared to the unconjugated form. inchem.orgnih.gov This leads to a substantial increase in redox cycling activity, which is the capacity of a compound to be repeatedly oxidized and reduced. inchem.orgnih.gov The redox cycling of TBHQ and its metabolites can lead to the generation of reactive oxygen species, a phenomenon that has been investigated in the context of its biological effects. inchem.org

The electron transfer rate of TBHQ can be influenced by the electrode material and the surrounding chemical environment. mdpi.comelectrochemsci.org For instance, modified electrodes have been developed to enhance the electrochemical signal of TBHQ, which facilitates its detection and quantification in various media. mdpi.comresearchgate.net The rate of electron transfer is a critical factor in the efficiency of TBHQ as an antioxidant, as it determines how readily it can donate electrons to neutralize free radicals.

Interactive Data Table: Electrochemical Properties of 2-Butylhydroquinone

| Parameter | Value | Reference |

| Electron Transfer Number | 2 | mdpi.comelectrochemsci.org |

| Proton Transfer Number | 2 | electrochemsci.org |

| Oxidation Product | tert-butyl-p-benzoquinone (TBBQ) | researchgate.netnih.gov |

| Redox Potential (unconjugated) | 0.36 V | nih.gov |

| Redox Potential (glutathione conjugates) | 1.2-1.4 V | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 Butylhydroquinone

Molecular Structure Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-butylhydroquinone, both ¹H and ¹³C NMR spectroscopy provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-butylhydroquinone displays distinct signals corresponding to the different types of protons in the molecule. The signals for the tert-butyl group are typically found at high field, between 0.7 and 1.3 ppm, due to the shielding effect of the alkyl group. researchgate.net The aromatic protons and the hydroxyl protons resonate at lower fields, providing information about their chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton of the molecule. nih.gov The spectrum shows distinct peaks for the carbons of the tert-butyl group, the aromatic ring, and the carbons bearing the hydroxyl groups.

A related compound, 2,5-di-tert-butylhydroquinone (B1670977), has been studied in a DMSO-d₆ solvent. chemicalbook.com The ¹H NMR spectrum of this compound shows signals at approximately 8.36 ppm, 6.60 ppm, and 1.29 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for a Hydroquinone (B1673460) Derivative

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 8.36 |

| B | 6.60 |

| C | 1.29 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the 2-butylhydroquinone molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-butylhydroquinone is characterized by specific absorption bands that confirm the presence of its functional groups. researchgate.net A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, often showing the effects of hydrogen bonding. selcuk.edu.tr The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching of the phenol (B47542) groups typically appears in the 1200-1300 cm⁻¹ range. selcuk.edu.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 2-butylhydroquinone, when dissolved in a suitable solvent, exhibits absorption maxima that are characteristic of the phenolic chromophore. In one study, UV absorption maxima were observed at 206, 227, and 292 nm, with absorption dropping to zero at approximately 325 nm. nih.gov These absorptions are due to π → π* electronic transitions within the benzene (B151609) ring.

Table 2: Key IR Absorption Bands for 2-Butylhydroquinone

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3445, 3279 | -OH stretching (phenol) |

| 2963 | Unsaturated C-H stretching (aromatic) |

| 1589, 1484, 1442 | Phenyl ring stretching and -C-OH in-plane bending |

| 1211, 1185 | O-C aromatic vibration (gem-dimethyl group) |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.

In the mass spectrum of 2-butylhydroquinone, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 166.22 g/mol . nih.gov Common fragmentation patterns involve the loss of a methyl group (CH₃) or the entire tert-butyl group. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing 2-butylhydroquinone. researchgate.net Liquid chromatography coupled with mass spectrometry (LC/MS/MS) has also been utilized for the analysis of tert-butylhydroquinone (B1681946) and its metabolites. nih.gov

Table 3: Prominent Peaks in the Mass Spectrum of 2-Butylhydroquinone

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 166 | High | Molecular Ion [M]⁺ |

| 151 | High | [M - CH₃]⁺ |

| 123 | High | Fragment |

Spectroscopic Analysis of Related Species and Reaction Products

Beyond the characterization of 2-butylhydroquinone itself, spectroscopic techniques are crucial for studying its reactive intermediates and for its detection at very low concentrations.

Electron Paramagnetic Resonance (EPR) Studies of Radical Species (e.g., Hydroquinone Anion Radical)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. When hydroquinones undergo one-electron oxidation, they form semiquinone radical anions. nih.gov

EPR studies on γ-irradiated 2,5-di-tert-butyl-hydroquinone have identified the formation of the hydroquinone anion radical. wordpress.com The EPR spectrum of this radical is influenced by the interaction of the unpaired electron with the magnetic nuclei of the molecule, leading to characteristic hyperfine splitting patterns. wordpress.com The g-factor for the hydroquinone anion radical in this system was found to be anisotropic, with an average value of 2.0096. wordpress.com The hyperfine coupling constants for the protons were also determined. wordpress.com

Surface-Enhanced Raman Spectroscopy (SERS) for Trace-Level Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. bwtek.com This enhancement allows for the detection of analytes at extremely low concentrations.

SERS has been successfully applied to the detection of tert-butylhydroquinone in various matrices, such as vegetable oils. nih.gov By using gold or silver nanoparticles as the SERS substrate, the Raman signal of tert-butylhydroquinone is significantly amplified, enabling its quantification at trace levels. nih.gov One study reported a lowest detectable concentration of 10 mg/kg for TBHQ in vegetable oils using SERS. nih.gov This technique offers a rapid and sensitive alternative to traditional chromatographic methods for the analysis of trace amounts of chemicals in complex samples. nih.govspectroscopyonline.com

Chromatographic and Electrophoretic Separation Methods

Chromatographic and electrophoretic techniques are fundamental in separating 2-Butylhydroquinone from complex mixtures, allowing for accurate purity assessment and impurity identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-Butylhydroquinone and profiling its impurities. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. These methods are suitable for the routine quality control analysis of TBHQ. nih.gov

A typical RP-HPLC setup involves a C18 column, which provides a nonpolar stationary phase that effectively retains 2-Butylhydroquinone and related compounds. semanticscholar.orginnovareacademics.in The separation is achieved by using a polar mobile phase, allowing for the elution of compounds based on their hydrophobicity. One established isocratic system utilizes a mobile phase composed of methanol (B129727), acetonitrile (B52724), and water (often in a 1:1:3 ratio) with 1% acetic acid to control the pH and improve peak shape. semanticscholar.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength of 280 nm, where 2-Butylhydroquinone exhibits strong absorbance. semanticscholar.orginnovareacademics.in

The performance of HPLC methods for 2-Butylhydroquinone analysis is well-documented, with high accuracy and precision. For instance, a method using a Waters Xbridge C18 column and a mobile phase of 1% acetic acid in acetonitrile and 1% acetic acid (3:7 v/v) demonstrated excellent linearity with a correlation coefficient (r) of 0.9998. innovareacademics.in Another study reported high recovery rates, confirming the accuracy of the method for quantification in various samples. researchgate.net The ability to separate 2-Butylhydroquinone from potential impurities, such as 2,5-di-tert-butylhydroquinone and hydroquinone, is a key advantage of HPLC for purity profiling. nih.gov

Table 1: Representative HPLC Method Parameters for 2-Butylhydroquinone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Varian Microsorb MV 1005, Waters Xbridge) | semanticscholar.orginnovareacademics.in |

| Mobile Phase | Methanol/Acetonitrile/Water with 1% Acetic Acid (1:1:3 v/v) | semanticscholar.org |

| 1% Acetic Acid in Acetonitrile / 1% Acetic Acid (3:7 v/v) | innovareacademics.in | |

| Flow Rate | 1.0 - 1.7 mL/min | semanticscholar.orginnovareacademics.in |

| Detection | UV at 280 nm | semanticscholar.orginnovareacademics.in |

| Linearity (r) | > 0.999 | innovareacademics.in |

| Recovery | 83.64% - 107.87% | innovareacademics.in |

This table presents a summary of typical conditions and performance characteristics for the HPLC analysis of 2-Butylhydroquinone.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of 2-Butylhydroquinone and its related components. nih.gov This method offers high sensitivity and specificity, making it ideal for the analysis of volatile and semi-volatile compounds. In GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

For the analysis of 2-Butylhydroquinone, a typical GC-MS method involves extraction with a suitable solvent followed by direct injection into the gas chromatograph. shimadzu.comnih.gov The mass spectrometer can be operated in either full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known compounds. For instance, in the analysis of food additives, BHA, BHT, and TBHQ were detected based on their characteristic mass fragment ions. nih.gov The use of a backflush technique in GC-MS can be employed to prevent high-boiling-point substances from contaminating the detector, thereby improving system longevity and performance. shimadzu.com

The identification of components is achieved by comparing the obtained mass spectra with established libraries, such as the NIST WebBook. ekb.eg Studies have demonstrated the successful application of GC-MS for the simultaneous determination of several synthetic antioxidants, including 2-Butylhydroquinone, in various matrices. nih.govjapsonline.com

Table 2: GC-MS Analytical Parameters for 2-Butylhydroquinone

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | shimadzu.comnih.gov |

| Ionization Voltage | 70 eV | ekb.eg |

| Mass Range | m/z 39-400 a.m.u. | ekb.eg |

| Quantification | Relative peak area | ekb.eg |

| Detection | Based on mass fragment ions | nih.gov |

This table outlines common analytical conditions used in the GC-MS analysis of 2-Butylhydroquinone.

Micellar Electrokinetic Capillary Chromatography (MEKC) coupled with electrochemical detection (ED) offers a highly efficient method for the separation and determination of 2-Butylhydroquinone. core.ac.uk This technique combines the high separation efficiency of capillary electrophoresis with the sensitivity of electrochemical detection. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution above its critical micelle concentration. core.ac.ukmdpi.com This forms micelles that act as a pseudo-stationary phase, enabling the separation of both charged and neutral analytes.

For the analysis of phenolic antioxidants like 2-Butylhydroquinone, a borate (B1201080) buffer is commonly used. core.ac.ukresearchgate.net The separation is influenced by factors such as the pH of the buffer, the concentration of SDS, and the separation voltage. core.ac.uk Under optimal conditions, a baseline separation of multiple antioxidants, including 2-Butylhydroquinone, can be achieved in a short analysis time. For example, a method using a 20 mM boric-borate buffer at pH 7.4 with 25 mM SDS allowed for the separation of four antioxidants within 13 minutes. core.ac.uk

Electrochemical detection, often using a carbon disk electrode, provides high sensitivity for electroactive compounds like 2-Butylhydroquinone. core.ac.ukresearchgate.net The working electrode potential is optimized to achieve the best signal-to-noise ratio for the analytes. The precision of MEKC-ED methods is generally high, with relative standard deviations for migration time and peak area being consistently low. researchgate.net

Table 3: MEKC-ED Conditions for 2-Butylhydroquinone Separation

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Micellar Electrokinetic Capillary Chromatography with Electrochemical Detection (MEKC-ED) | core.ac.uk |

| Buffer | 20 mM Boric-Borate Buffer (pH 7.4) | core.ac.uk |

| Surfactant | 25 mM Sodium Dodecyl Sulfate (SDS) | core.ac.uk |

| Working Electrode | Carbon Disk | core.ac.ukresearchgate.net |

| Detection Potential | +950 mV | core.ac.uk |

| Separation Time | < 15 minutes | core.ac.uk |

| LOD Range | 0.29 to 2.7 µM | core.ac.uk |

This table summarizes the typical experimental conditions and performance for the analysis of 2-Butylhydroquinone using MEKC-ED.

Development of Novel Detection and Quantification Methodologies

The pursuit of faster, more sensitive, and field-portable methods for 2-Butylhydroquinone detection has led to the development of innovative analytical technologies, including advanced electrochemical sensors and ratiometric fluorescence probes.

Electrochemical sensors have emerged as a promising alternative to traditional chromatographic methods for the detection of 2-Butylhydroquinone, offering advantages such as high sensitivity, rapid response, and portability. nih.govmdpi.com A notable development in this area is the use of layered double hydroxide (B78521) (LDH) composites as the sensing material. nih.govresearchgate.netresearchgate.net LDHs, with their unique layered structure and tunable properties, can enhance the electrocatalytic activity towards the oxidation of 2-Butylhydroquinone. acs.org

One such sensor utilizes a composite of nickel-aluminum layered double hydroxide (NiAl-LDH) grown on glucose-derived carbon spheres. nih.govresearchgate.netresearchgate.net The pyrolysis of this composite creates a porous carbon nanomaterial that, when modifying a glassy carbon electrode, exhibits excellent electrocatalytic performance. nih.govmdpi.com The synergistic effect between the porous carbon and the metallic nickel, reduced from the LDH during calcination, accelerates the electron transfer rate, leading to improved sensor sensitivity. nih.govmdpi.com

The performance of these NiAl-LDH-based sensors has been rigorously assessed. They have demonstrated a low limit of detection (LOD), a wide linear range, and high sensitivity. For instance, a sensor based on NiAl-LDH@GC-800 (pyrolyzed at 800 °C) showed an LOD of 8.2 nM and a linear response range from 20 to 300 µM for 2-Butylhydroquinone. nih.govresearchgate.netresearchgate.net These sensors have been successfully applied to the detection of 2-Butylhydroquinone in real-world samples, highlighting their practical utility. nih.govresearchgate.netresearchgate.net

Table 4: Performance of a NiAl-LDH-Based Electrochemical Sensor for 2-Butylhydroquinone

| Performance Metric | Value | Reference |

|---|---|---|

| Sensing Material | Nickel-Aluminum Layered Double Hydroxide@Carbon Spheres (NiAl-LDH@GC-800) | nih.govresearchgate.netresearchgate.net |

| Limit of Detection (LOD) | 8.2 nM | nih.govresearchgate.netresearchgate.net |

| Linear Range | 20 - 300 µM | nih.govresearchgate.netresearchgate.net |

| Sensitivity | 4.2 A·M⁻¹ | nih.govresearchgate.net |

This table presents the key performance indicators of a novel electrochemical sensor for 2-Butylhydroquinone detection.

Ratiometric fluorescence probes represent a sophisticated approach for the highly sensitive and selective detection of 2-Butylhydroquinone. These probes utilize the ratio of fluorescence intensities at two different wavelengths, which provides a built-in self-calibration that minimizes interference from environmental factors and instrument fluctuations.

A novel "on-off-on" ratiometric fluorescent probe has been developed using dual-emission carbonized polymer dots (d-CPDs). nih.gov This system consists of blue-emitting CPDs (b-CPDs) as the response signal and yellow-emitting CPDs (y-CPDs) as the internal reference. nih.govresearchgate.net The detection mechanism is based on the initial quenching of the blue fluorescence of the b-CPDs by Fe³⁺ ions (the "on-off" step). nih.gov In the presence of 2-Butylhydroquinone, the fluorescence of the b-CPDs is restored due to a competitive reaction where 2-Butylhydroquinone preferentially binds with the Fe³⁺ ions, releasing the b-CPDs (the "off-on" step). nih.govresearchgate.net

This ratiometric sensing system has demonstrated excellent performance, with a low detection limit and a well-defined linear range. One such probe exhibited a detection limit of 0.052 µM for 2-Butylhydroquinone and a linear response in the concentration range of 0.2 to 2 µM. nih.govresearchgate.net Another approach utilized a probe based on non-conjugated polymer dots and gold nanoclusters, where the ratio of fluorescence intensity at 480 nm to 630 nm was monitored, achieving a limit of detection of 0.048 µg/mL. nih.gov These findings underscore the potential of ratiometric fluorescence probes for the rapid, sensitive, and reliable determination of 2-Butylhydroquinone. nih.govnih.govsci-hub.se

Table 5: Performance of Ratiometric Fluorescence Probes for 2-Butylhydroquinone Detection

| Probe System | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Dual-Emission Carbonized Polymer Dots (d-CPDs) & Fe³⁺ | "On-off-on" fluorescence recovery | 0.2 - 2 µM | 0.052 µM | nih.govresearchgate.net |

| Non-conjugated Polymer Dots (NCPDs) & Gold Nanoclusters (AuNCs) | Ratiometric fluorescence quenching/enhancement | 0.2 - 60 µg/mL | 0.048 µg/mL | nih.gov |

| Samarium-Metal-Organic-Framework (Sm-MOF) & Fe³⁺ | "Turn off-on" fluorescence recovery | 0 - 120 µg/mL | 5.6 ng/mL | sci-hub.se |

This table compares the performance characteristics of different ratiometric fluorescence probes developed for the detection of 2-Butylhydroquinone.

Computational and Theoretical Chemical Studies of 2 Butylhydroquinone

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 2-Butylhydroquinone, these studies have focused on its geometric configuration, electronic properties, and vibrational frequencies.

Density Functional Theory (DFT) has been employed to investigate the molecular structure and electronic properties of TBHQ. researchgate.netiphy.ac.cn Using the B3LYP functional with a 6-311g(d,p) basis set, researchers have optimized the geometric configuration of the TBHQ molecule in the gas phase. researchgate.netiphy.ac.cn DFT is a method used to calculate the electronic structure of atoms and molecules to understand their properties from the fundamental laws of quantum mechanics. mpg.de

These calculations are crucial for understanding the molecule's stability and reactivity. Analyses such as Natural Bond Orbital (NBO) can be used to study orbital interactions and atomic charges, which influence the molecule's structure and stability. nih.gov Furthermore, DFT descriptors like Fukui functions help in modeling chemical reactivity and identifying sites within the molecule that are susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The mapping of electrostatic potential (ESP) also provides insights into how the molecule will interact with other charged or polar species. nih.gov

Theoretical models, particularly time-dependent density functional theory (TD-DFT), have been successfully used to predict the spectroscopic parameters of TBHQ and compare them with experimental results. researchgate.netiphy.ac.cn The infrared (IR) and ultraviolet-visible (UV-Vis) spectra of TBHQ have been calculated and analyzed. researchgate.netiphy.ac.cn

Theoretical calculations of the IR spectrum, performed in the gas phase, show good agreement with experimental spectra measured using the KBr tablet method. researchgate.netiphy.ac.cn The analysis helps in assigning the vibrational modes to specific functional groups. researchgate.netiphy.ac.cn For instance, hydrogen bonding between TBHQ molecules in a solid sample can lead to a broad absorption peak in the experimental IR spectrum (around 3670–3070 cm⁻¹), which is attributed to the weakening of the O-H bond's vibration frequency. researchgate.netiphy.ac.cn

The UV-Vis spectrum of TBHQ in an ethanol (B145695) solvent has also been simulated using TD-DFT with an SMD implicit solvent model. researchgate.netiphy.ac.cn The calculations identified the key electronic transitions responsible for the observed absorption peaks. researchgate.netiphy.ac.cn These theoretical predictions align well with experimental measurements, validating the computational approach. researchgate.netiphy.ac.cn

| Spectrum | Parameter | Theoretical Value | Experimental Value | Attributed Transition/Vibration |

|---|---|---|---|---|

| UV-Vis | Absorption Peak | ~268.8 nm | ~292 nm | n→π* transition |

| UV-Vis | Absorption Peak | ~221.4 nm | Not specified | π→π* transition |

| UV-Vis | Maximum Absorption Peak | <200 nm | Not specified | π→π* and σ→π* transitions |

| IR | Vibrational Peak | Not specified | 3670–3070 cm⁻¹ (broad) | O-H bond stretching (weakened by hydrogen bonding) |

Data synthesized from references researchgate.netiphy.ac.cnnih.gov.

Computational Approaches to Structure-Activity Relationships

Computational methods are instrumental in elucidating the relationship between the chemical structure of TBHQ and its biological or environmental activity. These approaches include molecular docking to predict binding interactions and QSAR models to estimate environmental impact.

Molecular docking is a computational technique used to predict how a small molecule, such as TBHQ, binds to a macromolecular target, like a protein or DNA. science.gov This method helps to understand the interaction mechanism at a molecular level.

Studies have performed in silico molecular docking to evaluate TBHQ's interaction with specific biological targets. One such target is the Kelch-like ECH-associated protein 1 (Keap1), which is a key regulator of the Nrf2 antioxidant response pathway. mdpi.comnih.govnih.gov In a proof-of-concept docking assay, TBHQ was shown to interact with Keap1 with a calculated binding energy of -5.5491 kcal/mol. mdpi.comnih.govnih.gov This interaction energy was found to be more favorable than that of RA839, a known noncovalent binder to the Keap1-Kelch domain, but less favorable than that of monoethyl fumarate. mdpi.com The docking protocol for this study involved using a rigid receptor and a Triangle Matcher search algorithm, followed by pose refinement to identify the most energetically favorable conformations. mdpi.com

Other studies have investigated the interaction of TBHQ with calf thymus DNA. researchgate.net These investigations found that TBHQ molecules can intercalate between the base pairs of the DNA helix. researchgate.net

| Biological Target | Calculated Binding Energy (kcal/mol) | Key Findings |

|---|---|---|

| Keap1 (Kelch-like ECH-associated protein 1) | -5.5491 | Interaction energy was higher than RA839 and lower than monoethyl fumarate, suggesting a potential binding interaction. mdpi.comnih.govnih.gov |

| Calf Thymus DNA | Not specified | Docking simulations confirmed that TBHQ molecules could intercalate between DNA base pairs. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activities, including its environmental fate. nih.govecetoc.org These models are used to predict endpoints like biodegradability or atmospheric degradation without extensive experimental testing. researchgate.netbohrium.com

While comprehensive QSAR models developed specifically for the environmental fate of TBHQ are not extensively detailed in the literature, its properties can be assessed using general estimation methods. For instance, the rate constant for the vapor-phase reaction of TBHQ with photochemically-produced hydroxyl radicals has been estimated using a structure estimation method. nih.gov This calculation predicts an atmospheric half-life of about 7.5 hours, assuming a typical atmospheric concentration of hydroxyl radicals. nih.gov

Early research suggested that vegetable oils containing TBHQ might be poorly degraded in the environment due to potential toxicity to microorganisms. nih.gov However, later findings indicated that this antibacterial activity might be due to its oxidation product, tert-butylbenzoquinone, rather than TBHQ itself. nih.govnih.gov Developing robust QSARs for biodegradation requires more data on the mechanisms and rate-determining steps of the process to allow for a better-founded choice of molecular descriptors. nih.gov

Network Toxicology for Molecular Interaction Mapping

Network toxicology is an emerging approach that combines systems biology and computational toxicology to explore the molecular mechanisms of toxicity. mdpi.com It involves constructing interaction networks of a compound's potential protein targets to understand its broader biological effects. mdpi.comresearchgate.net

A network toxicology study was conducted to explore the potential targets and toxic mechanisms of TBHQ, among other food additives. mdpi.com The process involved identifying potential protein targets for TBHQ using multiple databases, such as SwissTargetPrediction, Batman-TCM, SuperPred, and SEA. mdpi.com From this, a core target interaction network was constructed. mdpi.com

The analysis for TBHQ revealed a complex network of interactions involving various types of RNA molecules. mdpi.com This computational approach provides a systems-level view of the potential biological perturbations caused by TBHQ, moving beyond single-target interactions. mdpi.com

| Network Component | Number Identified |

|---|---|

| mRNAs in Core Target Interaction Network | 4 |

| miRNAs in Core Target Interaction Network | 74 |

| lncRNAs in Core Target Interaction Network | 489 |

Data from reference mdpi.com.

Computational Identification of Potential Molecular Targets and Pathways

Computational methods, particularly in silico analysis and molecular docking, have become instrumental in identifying the potential molecular targets of 2-Butylhydroquinone (TBHQ) and elucidating the biological pathways it may influence. These approaches allow for the prediction of interactions between TBHQ and various proteins, offering insights into its mechanisms of action.

One study utilized online databases to identify 49 potential protein targets for TBHQ. nih.govnih.gov Following this initial screening, a proof-of-concept molecular docking simulation was conducted to evaluate the interaction between TBHQ and Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov Keap1 is a key protein in the cellular antioxidant response, acting as a negative regulator of the transcription factor Nrf2. The simulation predicted a notable interaction energy between TBHQ and Keap1, suggesting a potential mechanism for TBHQ's observed biological activities. nih.govnih.gov

Further in silico research has explored the binding of TBHQ to a range of other core biological targets. Molecular docking simulations have been performed to predict the interactions of TBHQ with proteins such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), Interferon-gamma (IFNG), Interleukin-1beta (IL-1B), Hypoxia-inducible factor 1-alpha (HIF1A), Estrogen receptor alpha (ESR1), and Albumin (ALB). researchgate.net These studies help to build a broader picture of the pathways that TBHQ might modulate, including those related to inflammation and hormone regulation. researchgate.net

Beyond protein targets, computational and experimental studies have investigated the interaction between TBHQ and deoxyribonucleic acid (DNA). nih.govresearchgate.net Molecular modeling, along with techniques like multispectroscopic analysis and gel electrophoresis, has suggested that TBHQ can interact with DNA, potentially through intercalation between base pairs, driven largely by hydrophobic forces. nih.gov This interaction has been shown to have the potential to alter DNA's conformation. nih.gov

The table below summarizes the findings from a molecular docking study, indicating the predicted interaction energy of TBHQ with a key biological target.

| Molecular Target | Predicted Interaction Energy (kcal/mol) |

| Kelch-like ECH-associated protein 1 (Keap1) | -5.5491 nih.gov |

Solubility and Phase Behavior Modeling

The solubility of a compound is a critical parameter in various applications, from pharmaceutical formulation to industrial process design. Thermodynamic models are frequently employed to predict and correlate the solubility of chemical compounds in different solvents and at various temperatures, providing valuable data for process optimization.

Application of Thermodynamic Models (e.g., UNIQUAC, Apelblat, Van’t Hoff Equations) for Solubility Prediction

Thermodynamic models such as the Universal Quasi-Chemical (UNIQUAC) equation, the modified Apelblat equation, and the Van’t Hoff equation are widely used to describe the solid-liquid equilibrium of chemical compounds. The Apelblat and Van't Hoff equations are particularly common for correlating experimental solubility data with temperature. whiterose.ac.ukwhiterose.ac.ukacs.orgresearchgate.net These models can accurately fit experimental data and are used to calculate thermodynamic parameters of dissolution, such as enthalpy and entropy. whiterose.ac.uk

While extensive studies have applied these models to compounds structurally similar to 2-Butylhydroquinone, such as 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ), a thorough search of the available scientific literature did not yield specific studies applying the UNIQUAC, Apelblat, or Van’t Hoff equations to predict the solubility of 2-Butylhydroquinone (TBHQ). whiterose.ac.ukwhiterose.ac.ukacs.orgresearchgate.net Consequently, specific model parameters and predictive data tables for the solubility of 2-Butylhydroquinone in various solvents using these models are not available. The application of such models would require experimental solubility data for TBHQ, which could then be correlated to determine the model-specific parameters.

Mechanistic Biological Activity Studies of 2 Butylhydroquinone in Vitro and Cellular Focus

Cellular Antioxidant Mechanisms

2-Butylhydroquinone (tBHQ), a phenolic antioxidant, demonstrates significant activity at the cellular level, primarily through the modulation of endogenous antioxidant defense systems. Its mechanisms involve the activation of specific signaling pathways and the induction of protective enzymes.

The primary mechanism by which 2-Butylhydroquinone exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. plos.orgspandidos-publications.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. spandidos-publications.comphysiology.org 2-Butylhydroquinone can cause the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to stabilize and move into the nucleus. plos.orgnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. plos.orgphysiology.org

This activation leads to the upregulation of a suite of cytoprotective genes. Studies have shown that treatment with tBHQ significantly increases the expression of genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase 2 (SOD2). imrpress.comresearchgate.net For instance, in human keratinocytes, tBHQ was found to upregulate NQO1 and HO-1. researchgate.net Similarly, in H9c2 cardiomyocytes, tBHQ pretreatment led to increased expression of Nrf2, SOD, CAT, and HO-1. spandidos-publications.com In neonatal hypoxic-ischemic brain damage models, tBHQ administration increased the expression of Nrf2, HO-1, NQO1, and SOD2. imrpress.com This Nrf2-mediated gene expression enhances the cell's capacity to neutralize reactive oxygen species and electrophilic compounds. plos.org

The activation of Nrf2 by tBHQ can also be influenced by other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which can control the nuclear translocation and activation of Nrf2. plos.orgnih.gov

Table 1: Effect of 2-Butylhydroquinone on the Expression of Nrf2-Dependent Genes

| Cell/Tissue Type | Gene | Outcome of tBHQ Treatment | Reference |

| H9c2 cardiomyocytes | Nrf2, SOD, CAT, HO-1 | Increased expression | spandidos-publications.com |

| Human keratinocytes | NQO1, HO-1 | Upregulated | researchgate.net |

| Neonatal HIBD rats | Nrf2, HO-1, NQO1, SOD2 | Increased expression | imrpress.com |

| Rat retinal precursor cells (R28) | Nrf2, NQO1, HO-1, CAT, SOD2 | Increased expression | researchgate.net |

| Mouse Liver | Cyp1a1, Cyp1a2 | Upregulated | plos.org |

A key consequence of Nrf2 activation by 2-Butylhydroquinone is the induction of Phase II xenobiotic metabolizing enzymes. nih.govresearchgate.netkoreascience.kr These enzymes play a crucial role in the detoxification of foreign compounds (xenobiotics) and endogenous toxins by converting them into more water-soluble and easily excretable forms. The induction of enzymes like NQO1 and glutathione (B108866) S-transferases (GSTs) is a hallmark of the protective effect of tBHQ. plos.orgfrontiersin.org

Studies in mouse liver have demonstrated that tBHQ treatment leads to changes in the gene expression of various Phase I, II, and III drug-metabolizing enzymes and transporters. plos.orgnih.gov The induction of these detoxification enzymes contributes significantly to the chemopreventive properties attributed to tBHQ. plos.orgnih.gov The ability of tBHQ to upregulate these enzymes is directly linked to its function as an activator of the Nrf2-ARE pathway. nih.govnih.gov

2-Butylhydroquinone has been shown to effectively reduce intracellular levels of reactive oxygen species (ROS). spandidos-publications.com Excessive ROS can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids. spandidos-publications.com In various cell models, pretreatment with tBHQ has been demonstrated to inhibit the overproduction of intracellular ROS induced by stressors. spandidos-publications.comimrpress.com For example, in ethanol-exposed H9c2 cardiomyocytes, tBHQ pretreatment significantly diminished the generation of ROS. spandidos-publications.com This effect is largely a downstream consequence of the upregulation of antioxidant enzymes, such as SOD and CAT, through the Nrf2 pathway, which are responsible for scavenging ROS. spandidos-publications.comresearchgate.net By bolstering these enzymatic defenses, tBHQ enhances the cell's capacity to maintain redox homeostasis and protects it from oxidative damage. physiology.orgnih.gov

Molecular Interactions with Biological Macromolecules

Beyond its effects on cellular signaling pathways, 2-Butylhydroquinone can directly interact with key biological macromolecules, namely DNA and proteins.

Studies have investigated the interaction between 2-Butylhydroquinone and DNA, revealing that it can bind to the DNA helix. The primary mode of this interaction has been identified as intercalation, where the planar ring system of the tBHQ molecule inserts itself between the base pairs of the DNA double helix. researchgate.netresearchgate.net This intercalation is supported by several lines of experimental evidence, including:

Hyperchromism: An increase in the UV absorption of DNA upon binding with tBHQ. researchgate.net

Viscosity: A sharp increase in the specific viscosity of DNA solutions, which is characteristic of helix elongation caused by intercalation. researchgate.netnih.gov

Fluorescence Quenching: A decrease in the fluorescence of tBHQ in the presence of increasing amounts of DNA. researchgate.net